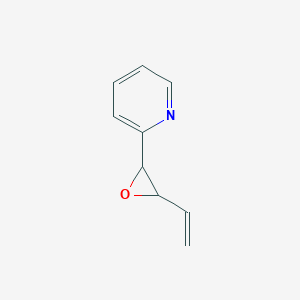

Pyridine, 2-(3-ethenyloxiranyl)-(9CI)

Description

Properties

CAS No. |

119883-70-4 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(3-ethenyloxiran-2-yl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |

InChI Key |

KQZCYCFEWMAJBR-UHFFFAOYSA-N |

SMILES |

C=CC1C(O1)C2=CC=CC=N2 |

Canonical SMILES |

C=CC1C(O1)C2=CC=CC=N2 |

Synonyms |

Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Epoxidation of 2-Vinylpyridine Precursors

The most direct route to Pyridine, 2-(3-ethenyloxiranyl)-(9CI) involves the epoxidation of 2-vinylpyridine. This method leverages peracid-mediated oxidation to convert the vinyl group into an epoxide. For instance, meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C facilitates this transformation over 12–24 hours, yielding the target epoxide with regioselectivity influenced by electronic effects of the pyridine ring .

Reaction Conditions:

-

Substrate: 2-Vinylpyridine

-

Oxidizing Agent: m-CPBA (1.2 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0°C → 25°C (gradual warming)

-

Time: 12–24 hours

Epoxidation proceeds via a concerted electrophilic addition mechanism, where the peracid’s electrophilic oxygen attacks the electron-rich vinyl double bond. Steric hindrance from the pyridine ring’s ortho position marginally reduces reactivity compared to non-aromatic alkenes, necessitating extended reaction times .

Sulfonium Salt-Mediated Epoxidation

An alternative method adapts the DMSO/Me₂SO₄ sulfonium salt protocol, originally developed for carbonyl compound epoxidation . Here, 2-acetylpyridine is treated with methyl sulfate and dimethyl sulfoxide (DMSO) to generate a reactive sulfonium intermediate, which undergoes base-mediated elimination to form the epoxide.

Procedure Overview:

-

Sulfonium Salt Formation: DMSO reacts with methyl sulfate at 70–80°C for 3 hours to form DMSO-Me₂SO₄⁺ .

-

Epoxidation: The sulfonium salt is added to 2-acetylpyridine in tert-butanol with sodium tert-butoxide at ≤60°C, followed by toluene extraction and purification .

Optimized Parameters:

-

Substrate: 2-Acetylpyridine

-

Catalyst: Tetrabutylammonium iodide (TBAC, 5 mol%)

-

Base: Sodium tert-butoxide (2.6 equiv)

-

Solvent: tert-Butanol

This method’s advantage lies in its compatibility with electron-deficient carbonyl substrates, though competing side reactions (e.g., over-oxidation) require careful temperature control.

Rhodium-Catalyzed Coupling of 2-Bromopyridine with Epoxide Precursors

Transition metal-catalyzed cross-coupling offers a modular approach. A rhodium(I) complex, [Rh(cod)(MeCN)₂]BF₄, facilitates the reaction between 2-bromopyridine and glycidyl triethylsilane under inert conditions . The silane acts as a masked epoxide precursor, with subsequent acidic workup revealing the ethenyloxiranyl group.

Key Steps:

-

Coupling: 2-Bromopyridine reacts with triethoxysilyl glycidol (1.1 equiv) in DMF at 90°C for 12 hours .

-

Deprotection: Hydrolysis with HCl/MeOH removes the triethoxysilyl group, yielding the epoxide .

Performance Metrics:

-

Catalyst Loading: 3 mol% Rh(cod)(MeCN)₂BF₄

-

Additive: Tetrabutylammonium iodide (10 mol%)

This method excels in introducing complex substituents but demands stringent anhydrous conditions and specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Vinyl-2-oxiranyl)pyridine undergoes various types of chemical reactions, including:

Epoxide Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Epoxide Ring Opening: Chiral primary amines, Sc(OTf)3/diisopropylethylamine, at 80°C for 7 days.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

β-Amino Alcohols: Formed from the epoxide ring opening with chiral amines.

Ketones and Alcohols: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

2-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine involves the interaction of its epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The vinyl group can also participate in addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Epoxide Reactivity : Unlike compounds with inert substituents (e.g., triethoxysilyl in ), the epoxide group in Pyridine, 2-(3-ethenyloxiranyl)-(9CI) confers electrophilic reactivity, enabling ring-opening reactions for polymer or drug synthesis.

- Fluorinated Derivatives: 3-Pyridinol,5-ethenyl-6-fluoro-(9CI) () highlights how halogenation enhances bioactivity, a feature absent in the target compound but relevant for agrochemical design.

- Alkyne Functionality : Pyridine, 2-(3-methoxy-1-propynyl)-(9CI) () demonstrates the utility of alkynes in click chemistry, whereas the ethenyloxiranyl group may participate in cycloaddition or polymerization.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the epoxide (oxirane) ring in Pyridine, 2-(3-ethenyloxiranyl)-(9CI)?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the presence and position of the epoxide ring. The deshielded protons adjacent to the oxygen atom in the epoxide group typically resonate between δ 3.5–4.5 ppm in H NMR. Mass spectrometry (MS) can validate the molecular weight, while infrared (IR) spectroscopy identifies the C-O-C stretching vibrations (~1250 cm). For structural ambiguity, X-ray crystallography provides definitive confirmation, as seen in similar pyridine derivatives with complex substituents .

Q. How can synthetic routes for introducing the ethenyloxiranyl group to pyridine be optimized?

- Methodological Answer : Two primary methods are viable:

- Epoxidation of Allyl-Pyridine Precursors : Using peracids (e.g., mCPBA) to oxidize the double bond in allyl-pyridine derivatives. Reaction conditions (temperature, solvent polarity) must be controlled to avoid over-oxidation or ring-opening .

- Direct Functionalization : Employing palladium-catalyzed cross-coupling to attach pre-formed epoxide-containing fragments to the pyridine ring. Catalyst selection (e.g., Pd(PPh)) and protecting groups for the epoxide are critical to prevent side reactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the ethenyloxiranyl group in nucleophilic ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic environment of the epoxide ring. Key parameters include:

- Electrostatic Potential Maps : Identifying electrophilic regions susceptible to nucleophilic attack (e.g., by amines or thiols).

- Activation Energy Barriers : Comparing transition states for ring-opening under acidic vs. basic conditions.

Studies on analogous compounds suggest steric hindrance from the pyridine ring may slow kinetics, necessitating tailored reaction conditions .

Q. How can contradictory data on the stability of pyridine-epoxide compounds under varying pH conditions be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental design. A systematic approach includes:

- Accelerated Stability Testing : Exposing the compound to buffered solutions (pH 2–12) at elevated temperatures (40–60°C) and monitoring degradation via HPLC.

- Mechanistic Studies : Using O isotopic labeling to track epoxide ring-opening pathways.

Evidence from safety data sheets indicates that pyridine derivatives with electron-withdrawing groups (e.g., epoxides) degrade faster under acidic conditions, releasing toxic byproducts .

Q. What experimental designs validate the biological activity of Pyridine, 2-(3-ethenyloxiranyl)-(9CI) in targeting nucleic acid structures?

- Fluorescence-Based Assays : Use thioflavin T displacement to quantify binding affinity to G-quadruplex DNA vs. duplex DNA.

- Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged compounds to assess localization in cancer cell lines (e.g., A549).

- Kinetic Analysis : Surface plasmon resonance (SPR) to measure association/dissociation rates, ensuring selectivity over off-target biomolecules.

Data Contradiction Analysis

Q. Why do reported yields for Pyridine, 2-(3-ethenyloxiranyl)-(9CI) synthesis vary across studies?

- Methodological Answer : Discrepancies often stem from:

- Purification Challenges : The compound’s polarity necessitates specialized techniques like preparative HPLC or silica gel chromatography with gradient elution.

- Side Reactions : Competing oxidation of the pyridine ring or epoxide ring-opening during workup.

Optimizing reaction stoichiometry (e.g., limiting mCPBA equivalents) and inert atmospheres can improve reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.